molecular formula C16H17N5O B2815567 2-(1H-indol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 2199911-31-2

2-(1H-indol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2815567
CAS No.: 2199911-31-2
M. Wt: 295.346
InChI Key: VSKLYJFHILUXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one is a synthetic organic compound that features an indole ring, a triazole ring, and a pyrrolidine ring. These structural motifs are often found in biologically active molecules, making this compound potentially significant in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Formation of the Triazole Ring:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, such as the reduction of pyrrole or through cyclization reactions.

    Coupling Reactions: The final step would involve coupling the indole, triazole, and pyrrolidine rings through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrrolidine rings.

    Reduction: Reduction reactions could be used to modify the triazole or pyrrolidine rings.

    Substitution: Various substitution reactions could be performed on the indole or triazole rings to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound could be used to study biological processes due to its structural similarity to biologically active molecules.

Medicine

    Drug Development:

Industry

    Material Science: The compound might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The indole and triazole rings are known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one: Similar compounds might include other indole-triazole derivatives or pyrrolidine-containing molecules.

    Indole Derivatives: Compounds like tryptophan or serotonin.

    Triazole Derivatives: Compounds like fluconazole or other azole antifungals.

    Pyrrolidine Derivatives: Compounds like nicotine or proline.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct and biologically relevant rings, which may confer unique properties and applications not found in simpler molecules.

Properties

IUPAC Name

2-indol-1-yl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c22-16(12-19-8-5-13-3-1-2-4-15(13)19)20-9-6-14(11-20)21-10-7-17-18-21/h1-5,7-8,10,14H,6,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKLYJFHILUXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.